Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride
Description
Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride (CAS 352359-09-2) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₂₂ClN₃O₃ and a molecular weight of 279.77 g/mol . It features a piperazine backbone modified with a glycyl (amino acetyl) group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group. The hydrochloride salt enhances its solubility in polar solvents. Historically, this compound has been used as a building block in peptide synthesis and pharmaceutical research, though commercial availability has been discontinued .
Properties
IUPAC Name |
tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12;/h4-8,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXGPYSLNPZGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716650 | |
| Record name | tert-Butyl 4-glycylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352359-09-2 | |
| Record name | tert-Butyl 4-glycylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of glycine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed for continuous flow or batch processing. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may use nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further used in research and development.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been studied for their effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The structural modifications in piperazine derivatives can enhance their activity, making them potential candidates for new antibiotic therapies .
Neuropharmacology
This compound is also being explored for its neuropharmacological effects. Piperazine derivatives have been shown to interact with neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors. Such interactions suggest potential applications in treating neurological disorders such as depression and anxiety .
Biochemical Research
Enzyme Inhibition Studies
this compound can serve as a valuable tool in enzyme inhibition studies. Its structure allows it to act as a competitive inhibitor for certain enzymes, which is crucial for understanding metabolic pathways and developing enzyme-targeted therapies. For example, studies have shown that similar compounds can inhibit enzymes involved in cancer cell proliferation .
Drug Delivery Systems
The compound's chemical properties make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drug molecules can enhance the solubility and bioavailability of poorly soluble drugs. This characteristic is particularly beneficial in developing oral formulations of hydrophobic drugs .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl 4-glycylpiperazine-1-carboxylate hydrochloride are best understood by comparing it to analogous piperazine derivatives. Below is a detailed analysis:
Structural and Physicochemical Properties
Key Research Findings
Hydrogen Bonding and Crystallography : The glycyl group in the target compound likely forms robust hydrogen-bonding networks, as observed in piperazine derivatives (e.g., Etter’s graph-set analysis) . Tools like SHELX and WinGX are critical for resolving such structures .
Solubility Trends : Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than neutral analogs, crucial for pharmacokinetics .
Synthetic Accessibility : Methyl and benzyl derivatives are more synthetically accessible (high yields) compared to glycyl-substituted compounds, which may require specialized coupling reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
